molecular formula C14H13N3O2 B2592089 N-(2-phenoxypyrimidin-5-yl)cyclopropanecarboxamide CAS No. 1421484-21-0

N-(2-phenoxypyrimidin-5-yl)cyclopropanecarboxamide

Cat. No. B2592089
CAS RN: 1421484-21-0
M. Wt: 255.277
InChI Key: WQSWJMHCQOAUQT-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of PPCC can be analyzed using various methods such as 1H and 13C NMR, IR, MS, and single crystal X-ray diffraction . The actual structure can be compared with the structure calculated by density functional theory (DFT) to ensure consistency .


Physical And Chemical Properties Analysis

The physical and chemical properties of PPCC can be analyzed using DFT. This includes studying the molecular electrostatic potential and frontier molecular orbitals of the compound to further clarify certain physical and chemical properties .

Scientific Research Applications

Synthesis and Biological Evaluation

N-(2-phenoxypyrimidin-5-yl)cyclopropanecarboxamide derivatives have been synthesized and evaluated for their potential in various biological activities. For instance, research has demonstrated the synthesis of 5-ethoxycarbonyl-6-isopropylamino-4-(substitutedphenyl)aminopyrimidines, showing potent analgesic and anti-inflammatory properties, with some compounds surpassing standard drugs in effectiveness and exhibiting very low ulcer indices (Chhabria et al., 2007).

Antitumor Activity and Kinase Inhibition

A series of substituted 2-(aminopyridyl)- and 2-(aminopyrimidinyl)thiazole-5-carboxamides identified as potent Src/Abl kinase inhibitors displayed excellent antiproliferative activity against both hematological and solid tumor cell lines. One notable compound was active in a K562 xenograft model of chronic myelogenous leukemia (CML), demonstrating complete tumor regressions and low toxicity (Lombardo et al., 2004).

Selective Hydrogenation Catalysts

Research into catalysis involving N-(2-phenoxypyrimidin-5-yl)cyclopropanecarboxamide derivatives led to the discovery of highly selective catalysts for the hydrogenation of phenol to cyclohexanone, a crucial intermediate in polyamide production. A catalyst made of Pd nanoparticles supported on mesoporous graphitic carbon nitride exhibited high activity and selectivity under mild conditions, achieving over 99% conversion and selectivity (Wang et al., 2011).

Antimicrobial and Antiviral Activities

Novel derivatives of N-(2-phenoxypyrimidin-5-yl)cyclopropanecarboxamide have been synthesized and evaluated for their antimicrobial activity, with some compounds showing promising activity against pathogenic bacteria and fungi (Mallikarjunaswamy et al., 2016). Additionally, methylenecyclopropane analogues of nucleosides, a related class, were synthesized and assessed for their antiviral activity, demonstrating effectiveness against various viruses including human and murine cytomegalovirus (HCMV and MCMV) (Zhou et al., 2004).

properties

IUPAC Name

N-(2-phenoxypyrimidin-5-yl)cyclopropanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13N3O2/c18-13(10-6-7-10)17-11-8-15-14(16-9-11)19-12-4-2-1-3-5-12/h1-5,8-10H,6-7H2,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQSWJMHCQOAUQT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(=O)NC2=CN=C(N=C2)OC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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